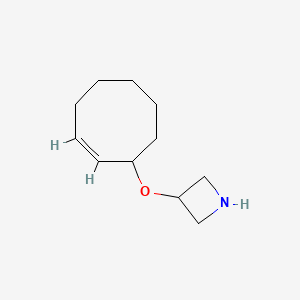

3-(Cyclooct-2-en-1-yloxy)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles (Azetidines) in Molecular Design and Strain-Driven Reactivity

Azetidines, four-membered nitrogen-containing heterocycles, are crucial building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts unique chemical properties. researchgate.netresearchwithrutgers.com The ring-strain energy of azetidine (B1206935) is approximately 25.4 kcal/mol, a value that positions it between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org

This intermediate strain level is a key feature. It renders the azetidine ring stable enough for handling under typical laboratory conditions but also sufficiently activated for selective ring-opening reactions that are otherwise inaccessible with larger, unstrained heterocycles. rsc.orgrsc.org This "strain-driven reactivity" allows azetidines to serve as precursors for a variety of functionalized acyclic amines through cleavage of the C-N or C-C bonds. rsc.org

In molecular design, particularly in medicinal chemistry, the rigid, three-dimensional scaffold of the azetidine ring is highly valued. enamine.netsciencedaily.com This rigidity helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for biological targets. enamine.net Consequently, the azetidine motif is found in a number of approved drugs and biologically active compounds, where it can enhance physicochemical properties such as metabolic stability and bioavailability. chemrxiv.orgnih.govnih.gov The development of new synthetic methods, such as visible light-enabled aza Paternò-Büchi reactions, continues to expand the accessibility and utility of functionalized azetidines. nih.gov

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

| Aziridine | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine | 6 | ~0 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

3-[(2Z)-cyclooct-2-en-1-yl]oxyazetidine |

InChI |

InChI=1S/C11H19NO/c1-2-4-6-10(7-5-3-1)13-11-8-12-9-11/h4,6,10-12H,1-3,5,7-9H2/b6-4- |

InChI Key |

KGGDJOUDKIBLOQ-XQRVVYSFSA-N |

Isomeric SMILES |

C1CC/C=C\C(CC1)OC2CNC2 |

Canonical SMILES |

C1CCC=CC(CC1)OC2CNC2 |

Origin of Product |

United States |

The Cyclooctene Framework: a Playground for Reactivity and Stereocontrol

Importance of Medium-Sized Carbocyclic Alkenes (Cyclooctenes) in Chemical Reactivity and Stereocontrol

Medium-sized rings, which include eight- to eleven-membered carbocycles, present unique challenges and opportunities in organic synthesis due to their conformational complexity and inherent strain. acs.org Cyclooctene (B146475), an eight-membered carbocyclic alkene, is particularly notable as it is the smallest cycloalkene that can exist as stable cis and trans isomers. wikipedia.org The trans-cyclooctene (B1233481) isomer is highly strained and exhibits remarkable reactivity, making it a valuable tool in various chemical transformations, including bioorthogonal chemistry. nih.govtcichemicals.com

The strain in trans-cyclooctene not only accelerates reactions such as the inverse electron-demand Diels-Alder (IEDDA) reaction but also introduces elements of planar chirality. nih.govstackexchange.com This chirality, arising from the non-superimposable mirror images of the ring conformation, provides a powerful handle for stereocontrol in synthesis. stackexchange.com The ability to control the diastereoselectivity of reactions involving cyclooctene derivatives is crucial for the synthesis of complex molecules with defined three-dimensional structures. chemrxiv.org

The reactivity of the double bond within the cyclooctene ring allows for a wide range of functionalization reactions. These include additions, epoxidations, and metathesis reactions, which are fundamental in the construction of complex natural products and other target molecules. wiley-vch.deyoutube.com The development of methods like alkoxymercuration-demercuration provides pathways to ethers from alkenes with high regioselectivity, avoiding rearrangements that can occur under acidic conditions. masterorganicchemistry.comyoutube.com

Table 2: Properties of Cyclooctene Isomers

| Isomer | Stability | Key Feature | Common Application |

| cis-Cyclooctene | More stable | Ribbon-like conformation | General synthetic precursor |

| trans-Cyclooctene | Less stable, highly strained | Planar chirality, high reactivity | Bioorthogonal "click" reactions |

The Hybrid System: 3 Cyclooct 2 En 1 Yloxy Azetidine

Rationale for Investigating Ether-Linked Azetidine-Cyclooctene Systems in Contemporary Organic Synthesis

The rationale for designing and investigating a molecule like 3-(Cyclooct-2-en-1-yloxy)azetidine lies at the intersection of the unique properties of its two core components. The combination of a strained azetidine (B1206935) ring with a reactive cyclooctene (B146475) moiety via a stable ether linkage creates a bifunctional scaffold with significant potential in modern organic synthesis.

The ether linkage, which can be synthesized through methods like the Williamson ether synthesis or alkoxymercuration-demercuration, connects the two rings. masterorganicchemistry.comlibretexts.org This creates a molecule where the reactivity of both the azetidine and the cyclooctene can be harnessed. For instance, the alkene of the cyclooctene ring can undergo a variety of addition or cycloaddition reactions, while the azetidine ring can be opened by nucleophiles to introduce further complexity.

This dual reactivity allows for divergent synthetic strategies, where a single precursor can be used to generate a library of diverse molecular structures. The stereochemistry of the cyclooctene and the substitution pattern on the azetidine can be independently controlled, offering a high degree of modularity. Such systems could serve as valuable building blocks for the synthesis of complex alkaloids, novel pharmaceutical agents, or advanced materials. The investigation of these hybrid systems is driven by the prospect of discovering new chemical reactions and constructing molecular frameworks that are not readily accessible through other synthetic routes.

An exploration of the advanced synthetic methodologies for the construction of the complex chemical scaffold, this compound, reveals a rich field of modern organic chemistry. This article delves into the sophisticated strategies required to assemble its two core components: the strained four-membered azetidine ring and the stereochemically rich cyclooctene moiety. The synthesis of such a molecule hinges on the successful application of cutting-edge techniques for ring construction, functionalization, and stereocontrol.

Stereochemical and Conformational Analysis of 3 Cyclooct 2 En 1 Yloxy Azetidine

Conformational Dynamics of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain. rsc.org Unlike its planar analogue cyclobutane, the azetidine ring is typically non-planar, adopting a puckered conformation to alleviate some of the torsional strain. nih.gov This puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered forms.

The degree of puckering and the energy barrier to this inversion can be influenced by the nature and position of substituents on the ring. researchgate.net For a 3-substituted azetidine like the one , the bulky cyclooct-2-en-1-yloxy group is expected to have a significant impact on the ring's preferred conformation. The substituent may favor either an "axial" or "equatorial-like" position in the puckered ring to minimize steric interactions, thereby influencing the conformational equilibrium. Computational studies on analogous substituted azetidines have shown that interactions between substituents and the nitrogen atom can dictate the preferred ring pucker. nih.govresearchgate.net

Complex Conformational Landscape of the Cyclooctene (B146475) Moiety

The eight-membered cyclooctene ring is notably flexible and possesses a rich and complex conformational landscape. It is the smallest cycloalkene where both cis and trans isomers are stable enough to be isolated. wikipedia.orgquora.com

Cis- and Trans-Cyclooctene (B1233481) Conformations and Interconversions

Cis (Z)-Cyclooctene : The cis isomer is considerably more stable than the trans isomer. wikipedia.orgfiveable.me Computational studies have identified at least four different stable, chiral conformations for cis-cyclooctene. researchgate.netunits.itkuleuven.be These conformations can interconvert, but they must cross specific energy barriers to do so. researchgate.netunits.it A theoretical analysis suggests a total of 16 possible conformational and configurational isomers, which exist as eight pairs of enantiomers. wikipedia.org The most stable conformation of the cis isomer is often described as being shaped like a ribbon. wikipedia.org

Trans (E)-Cyclooctene : The trans isomer is significantly strained due to the geometric constraints of placing a trans double bond within an eight-membered ring. quora.comfiveable.me This high ring strain, calculated to be 16.7 kcal/mol compared to 7.4 kcal/mol for the cis isomer, makes it more reactive. wikipedia.org To minimize this strain, the ring is non-planar. wikipedia.org The most stable conformation for trans-cyclooctene is a "crown" form. wikipedia.org Another key conformation, the "half-chair," is calculated to be approximately 5.9 to 6 kcal/mol higher in energy. wikipedia.orgscite.ai

| Isomer | Conformation | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| cis-Cyclooctene | Most Stable | 0 (Reference) | wikipedia.org |

| trans-Cyclooctene | Crown | ~9.3 | wikipedia.orgresearchgate.net |

| trans-Cyclooctene | Half-Chair | ~15.2-15.3 | wikipedia.orgscite.ai |

Chiral Properties Arising from Cyclooctene Conformations

A critical stereochemical feature of cyclooctene is that all of its stable conformations, for both cis and trans isomers, are chiral, meaning they are non-superimposable on their mirror images. wikipedia.orgresearchgate.netunits.it

For trans-cyclooctene, this chirality is a result of the twisted, non-planar arrangement of the ring system, a property known as planar chirality. wikipedia.org The enantiomers of trans-cyclooctene can be separated. wikipedia.org The interconversion between these enantiomers would require a high-energy twisting of the C=C bond, a process that is sterically hindered. wikipedia.org Similarly, the various stable conformations of cis-cyclooctene are also chiral and exist as pairs of enantiomers. wikipedia.orgresearchgate.netunits.it

Conformational Interplay within the 3-(Cyclooct-2-en-1-yloxy)azetidine Structure

The covalent linkage of the azetidine and cyclooctene rings via an ether bond introduces significant conformational constraints on the entire molecule. The preferred three-dimensional structure will be one that minimizes the total steric and electronic strain. The bulky and conformationally complex cyclooctene ring will sterically interact with the azetidine ring, influencing its puckering.

Specifically, the torsional angles around the C1(cyclooctene)-O bond and the O-C3(azetidine) bond will be restricted to avoid unfavorable steric clashes. This restriction will likely lead to a preferred orientation of the cyclooctene moiety relative to the azetidine ring. In turn, this preferred orientation will favor a specific puckered conformation of the azetidine ring where the large substituent occupies a pseudo-equatorial position to enhance stability. This interplay means that the conformational freedom of both rings is likely reduced compared to their unsubstituted forms.

Analysis of Stereoisomers and Diastereomers for the Chemical Compound

The structure of this compound contains multiple elements of chirality, leading to the possibility of several stereoisomers and diastereomers.

The sources of stereoisomerism are:

Azetidine Ring: The C3 carbon atom, where the ether group is attached, is a stereocenter and can have either an (R) or (S) configuration.

Cyclooctene Ring Attachment: The C1 carbon atom of the cyclooctene ring is also a stereocenter, which can be (R) or (S).

Double Bond Geometry: The double bond in the cyclooctene ring can be either cis (Z) or trans (E).

Planar Chirality: As discussed, the trans-cyclooctene ring itself possesses planar chirality, and the cis-cyclooctene ring exists in stable, chiral conformations. wikipedia.orgunits.it

The combination of these chiral elements results in a complex mixture of diastereomers. For instance, considering the trans-cyclooctene variant, the (3R)-azetidine isomer linked to the (1R)-cyclooctene carbon would be a diastereomer of the (3S)-azetidine isomer linked to the same (1R)-cyclooctene. The formation of diastereomers is a known outcome when functionalizing trans-cyclooctenes, which can complicate synthesis and purification. nih.gov

| Stereocenter 1 (Azetidine C3) | Stereocenter 2 (Cyclooctene C1) | Planar Chirality (trans-Ring) | Relationship |

|---|---|---|---|

| R | R | Rp | Reference Stereoisomer |

| S | R | Rp | Diastereomer |

| R | S | Rp | Diastereomer |

| R | R | Sp | Diastereomer |

| S | S | Sp | Enantiomer of Reference |

This table illustrates a subset of the possible stereoisomeric relationships. A full analysis would account for all combinations.

Computational Chemistry and Theoretical Modeling of 3 Cyclooct 2 En 1 Yloxy Azetidine

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic distribution and energetic properties of 3-(cyclooct-2-en-1-yloxy)azetidine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key electronic descriptors. These studies can reveal the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. The calculated electrostatic potential surface maps the regions of positive and negative charge, identifying potential sites for electrophilic and nucleophilic attack. Furthermore, precise calculations of the total electronic energy provide insights into the molecule's stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

| Dipole Moment | Data not available | DFT/B3LYP |

Note: Specific calculated values are illustrative and would be obtained from detailed computational studies.

Exploration of Potential Energy Surfaces and Conformational Equilibria

The inherent flexibility of the cyclooctene (B146475) and azetidine (B1206935) rings, along with the rotational freedom around the C-O-N linkage, gives rise to a complex potential energy surface for this compound. Computational methods are essential for mapping this surface to identify stable conformers and the energy barriers that separate them. Techniques such as conformational searches, using molecular mechanics or more rigorous quantum mechanical methods, can locate various low-energy structures. The relative energies of these conformers, along with their calculated vibrational frequencies, allow for the determination of their populations at thermodynamic equilibrium. Understanding the preferred conformations is critical, as they can significantly influence the molecule's reactivity and biological activity.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful approach to investigating the mechanisms of reactions involving this compound. By mapping the reaction pathways on the potential energy surface, researchers can identify transition state structures, which are the energetic maxima along the reaction coordinate. The calculation of activation energies, the energy difference between the reactants and the transition state, provides quantitative insights into the reaction kinetics. For instance, in cycloaddition reactions, theoretical studies can predict the stereochemical and regiochemical outcomes by comparing the activation barriers of different possible pathways. researchgate.net Such studies often employ advanced computational techniques to accurately model bond-forming and bond-breaking processes. researchgate.net

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Path A (Exo) | Data not available | Data not available |

| Path B (Endo) | Data not available | Data not available |

Note: Values are hypothetical and would be derived from specific reaction modeling.

Prediction of Spectroscopic Signatures and Chiroptical Properties

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of this compound. By solving the time-dependent Schrödinger equation, it is possible to compute the expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and stereochemistry. Furthermore, for a chiral molecule like this compound, computational methods can predict its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These predictions are instrumental in assigning the absolute configuration of the stereocenters.

In Silico Design and Optimization of Synthetic Routes

Computational tools can play a significant role in the in silico design and optimization of synthetic routes for this compound. By evaluating the thermodynamics and kinetics of potential synthetic steps, computational chemistry can help identify the most promising reaction pathways. For example, the feasibility of different coupling reactions to form the ether linkage or the construction of the azetidine ring can be assessed theoretically. This predictive capability can guide experimental efforts, saving time and resources by prioritizing synthetic strategies with a higher probability of success. Furthermore, computational models can be used to explore the effects of different catalysts or reaction conditions on the yield and selectivity of the desired product.

Advanced Spectroscopic and Diffraction Based Characterization of 3 Cyclooct 2 En 1 Yloxy Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed one-dimensional (1D) and two-dimensional (2D) high-resolution NMR data, which is crucial for the unambiguous structural assignment and determination of the stereochemistry of 3-(Cyclooct-2-en-1-yloxy)azetidine, is not present in the available literature. Consequently, specific chemical shifts (δ), coupling constants (J), and correlation data from experiments such as COSY, TOCSY, HSQC, and NOESY for this compound cannot be compiled. Furthermore, there are no published dynamic NMR studies that would provide insight into the conformational dynamics of the azetidine (B1206935) and cyclooctene (B146475) rings in this molecule.

High-Resolution Mass Spectrometry (HRMS)

The precise molecular mass of this compound, a fundamental property determined by high-resolution mass spectrometry (HRMS), has not been reported. This data is essential for confirming the elemental composition of the molecule.

Infrared (IR) and Raman Spectroscopy

While general IR and Raman spectral features can be predicted for the functional groups present in this compound (such as C-O, C-N, and C=C bonds), experimentally obtained and interpreted spectra for this specific compound are not available in the public domain.

X-ray Crystallography

No crystallographic data from single crystal X-ray diffraction (SCXRD) studies of this compound has been published. As a result, definitive information regarding its absolute stereochemistry and solid-state conformation remains undetermined.

Flack Parameter Analysis for Chiral Compounds

Single-crystal X-ray diffraction is an unparalleled method for determining the precise atomic arrangement within a crystalline solid. For chiral molecules that crystallize in non-centrosymmetric space groups, this technique can also be used to establish the absolute configuration. This is achieved through the analysis of anomalous dispersion effects. wikipedia.org

When X-rays are scattered by electrons, a phase shift occurs. For non-centrosymmetric crystals, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not identical due to anomalous scattering. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure. The Flack parameter, developed by H.D. Flack, is a critical tool in this process, providing a numerical value to indicate the correctness of the determined absolute configuration. wikipedia.orgox.ac.ukmdpi.com

The Flack parameter, x, is refined during the crystallographic analysis and ideally ranges from 0 to 1. wikipedia.org A value of x close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. Conversely, a value close to 1 suggests that the inverted structure is the correct one. A value around 0.5 may imply that the crystal is racemic or twinned by inversion. wikipedia.org

In the context of this compound, obtaining a single crystal suitable for X-ray diffraction would be the first step. Following data collection and structure solution, the refinement would include the calculation of the Flack parameter. For instance, in the synthesis of complex bicyclic azetidines, X-ray crystallography has been used to confirm both the relative and absolute stereochemistry, a process that relies on this type of analysis. harvard.eduacs.org

Table 1: Representative Crystallographic Data and Flack Parameter for a Chiral Azetidine Derivative

| Parameter | Value |

| Chemical Formula | C₁₂H₂₁NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 13.678 |

| Volume (ų) | 1192.5 |

| Z | 4 |

| Radiation (λ, Å) | Cu Kα (1.54184) |

| Flack Parameter (x) | 0.05 (3) |

This data is hypothetical and serves as an illustrative example for a compound structurally related to this compound. The Flack parameter of 0.05(3) in this hypothetical case would strongly support the assigned absolute configuration.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral matter with left and right circularly polarized light. saschirality.org Among these, electronic circular dichroism (ECD) is a powerful method for investigating the stereochemical features of chiral molecules in solution. libretexts.orgwikipedia.org

ECD spectroscopy measures the difference in absorbance (ΔA) between left and right circularly polarized light as a function of wavelength. This differential absorption is only observed for chiral molecules in an absorption band and is reported as molar circular dichroism (Δε) or molar ellipticity ([θ]). wikipedia.org Enantiomers produce mirror-image ECD spectra, making it an excellent technique for distinguishing between them and determining enantiomeric purity.

For this compound, the chromophores present, such as the C=C double bond in the cyclooctene ring and the n → σ* transitions associated with the nitrogen and oxygen atoms, would give rise to characteristic ECD signals. The trans-cyclooctene (B1233481) moiety, in particular, is known to be inherently chiral due to its twisted conformation and exhibits strong chiroptical properties. unibs.itacs.orgwikipedia.org

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-mechanical calculations, typically using time-dependent density functional theory (TD-DFT). unibs.itnih.gov By calculating the theoretical ECD spectra for both enantiomers of this compound, a comparison with the experimental spectrum would allow for an unambiguous assignment of the absolute configuration.

Table 2: Hypothetical Electronic Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (1R,2E)-Isomer | 205 | +15,000 |

| 225 | -8,000 | |

| (1S,2E)-Isomer | 205 | -15,000 |

| 225 | +8,000 |

This data is illustrative and based on characteristic Cotton effects observed for chiral olefins and ethers. The specific stereochemical descriptors are hypothetical. A positive Cotton effect at 205 nm and a negative one at 225 nm for one enantiomer would be mirrored in its counterpart, providing a clear distinction.

Synthetic Applications and Research Trajectories of Azetidine Cyclooctene Hybrid Scaffolds

Utilization of 3-(Cyclooct-2-en-1-yloxy)azetidine as a Chemical Building Block

The compound "this compound" is a bifunctional building block, offering two primary sites for chemical modification: the azetidine (B1206935) ring and the cyclooctene (B146475) double bond. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which makes it susceptible to various chemical transformations. researchgate.netrsc.org The secondary amine within the azetidine ring can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse functional groups. uni-muenchen.de Furthermore, the ether linkage at the 3-position is a key structural feature. The synthesis of such 3-alkoxyazetidines can be achieved through several routes, often involving the cyclization of appropriately substituted precursors or the nucleophilic substitution on a 3-haloazetidine. rsc.org

The reactivity of the azetidine ring is not limited to its nitrogen atom. The inherent strain of the four-membered ring can be exploited in ring-opening reactions. ambeed.com Under appropriate conditions, nucleophiles can attack one of the ring carbons, leading to the formation of linear amine derivatives. This ring-opening can be a powerful tool for the stereoselective synthesis of complex acyclic molecules.

The cyclooctene portion of the molecule provides a site for a wide array of olefin chemistry. The double bond can participate in addition reactions such as hydrogenation, halogenation, epoxidation, and cyclopropanation. masterorganicchemistry.com Of particular interest is the potential for the cyclooctene ring to undergo aziridination, which would introduce another nitrogen-containing three-membered ring into the molecule. mdpi.com

The synthesis of "this compound" itself would likely involve the etherification of 3-hydroxyazetidine with a suitable cyclooctenyl halide or the reaction of an N-protected 3-azetidinol with cyclooct-2-en-1-ol (B1609350) under Mitsunobu conditions, followed by deprotection. The stereochemistry of the cyclooctene ring (cis or trans) and the stereocenter at the ether linkage would be important considerations in its synthesis and would influence the properties of its downstream products.

Table 1: Potential Reactions at the Azetidine and Cyclooctene Moieties

| Moiety | Reaction Type | Reagents and Conditions | Potential Product Class |

| Azetidine | N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(cyclooct-2-en-1-yloxy)azetidine |

| N-Acylation | Acyl chloride, Base | N-Acyl-3-(cyclooct-2-en-1-yloxy)azetidine | |

| Ring-Opening | Nucleophile, Lewis Acid | Substituted γ-amino alcohol derivatives | |

| Cyclooctene | Hydrogenation | H₂, Pd/C | 3-(Cyclooctyloxy)azetidine |

| Epoxidation | m-CPBA | 3-((2,3-Epoxycyclooctyl)oxy)azetidine | |

| Dihydroxylation | OsO₄, NMO | 3-((2,3-Dihydroxycyclooctyl)oxy)azetidine | |

| ROMP | Grubbs Catalyst | Poly(cyclooctene) with azetidine side chains |

Integration into Complex Organic Synthesis Cascades

The bifunctional nature of "this compound" makes it an attractive component for complex organic synthesis cascades, where multiple bond-forming events occur in a single pot. The azetidine ring can act as a linchpin in the assembly of larger, more complex molecular architectures. For instance, a cascade reaction could be initiated at the azetidine nitrogen, followed by a subsequent transformation involving the cyclooctene ring.

One potential application is in the synthesis of polycyclic scaffolds. A reaction sequence could involve an initial N-functionalization of the azetidine, followed by an intramolecular reaction with the cyclooctene double bond, such as a [2+2] cycloaddition or an ene reaction, to construct a new ring system. The specific outcome of such a reaction would be highly dependent on the nature of the substituent introduced on the azetidine nitrogen and the reaction conditions employed.

Furthermore, the ring-opening of the azetidine can be part of a cascade process. For example, a Lewis acid-catalyzed ring-opening with a nucleophile could be followed by a reaction at the newly liberated secondary amine or hydroxyl group, in concert with a transformation at the cyclooctene moiety. Such strategies could provide rapid access to densely functionalized acyclic or macrocyclic structures.

The development of cascade reactions involving azetidines is an active area of research, with the goal of increasing synthetic efficiency and molecular complexity. rsc.orgnih.gov The unique combination of a strained heterocycle and a reactive olefin in "this compound" makes it a promising candidate for the discovery of novel and powerful synthetic methodologies.

Exploration in Ligand Design for Asymmetric Catalysis

The field of asymmetric catalysis often relies on the design of chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. researchgate.netnih.govnih.gov Azetidine-containing molecules have been explored as chiral ligands, and the "this compound" scaffold offers several features that make it an interesting candidate for this purpose.

The azetidine nitrogen can serve as a coordination site for a metal center. If the molecule is prepared in an enantiomerically pure form, the stereocenters at the 3-position of the azetidine ring and on the cyclooctene ring can create a chiral environment around the metal. The cyclooctene moiety could also play a role in the catalytic cycle, either by coordinating to the metal or by influencing the steric environment of the catalytic pocket.

One potential application is in transition metal-catalyzed reactions, where the azetidine-cyclooctene ligand could be used to induce enantioselectivity in a variety of transformations, such as C-H functionalization, conjugate additions, or allylic alkylations. thieme-connect.de The conformational flexibility of the cyclooctene ring, combined with the rigidity of the azetidine, could allow for fine-tuning of the ligand's steric and electronic properties.

The synthesis of a library of such ligands, with variations in the substituents on the azetidine nitrogen and the stereochemistry of the cyclooctene ring, would be a logical step in exploring their potential in asymmetric catalysis. The performance of these ligands could be evaluated in a range of benchmark reactions to identify promising candidates for further development.

Table 2: Potential Applications in Asymmetric Catalysis

| Catalytic Reaction | Metal | Potential Role of Ligand |

| Asymmetric Hydrogenation | Rh, Ru, Ir | Chiral environment around the metal center |

| Asymmetric C-H Activation | Rh, Pd | Directing group and source of chirality |

| Asymmetric Conjugate Addition | Cu, Ni | Formation of a chiral metal-ligand complex |

| Asymmetric Allylic Alkylation | Pd, Ir | Control of stereochemistry at the newly formed bond |

Potential as Precursors for Advanced Materials

The presence of a polymerizable cyclooctene ring makes "this compound" a promising monomer for the synthesis of functional polymers via Ring-Opening Metathesis Polymerization (ROMP). researchgate.netmit.edunih.govrsc.orgacs.org ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined microstructures and a high degree of functional group tolerance.

Polymerization of "this compound" would result in a poly(cyclooctene) backbone with pendant azetidine-containing side chains. These side chains could then be further modified post-polymerization, allowing for the creation of a wide range of functional materials. For example, the azetidine nitrogen could be quaternized to create a cationic polymer, or it could be used as a point of attachment for other functional groups.

The bifunctional nature of this monomer also opens up the possibility of creating cross-linked materials. sigmaaldrich.commdpi.comgoogle.comrsc.org The cyclooctene double bond can be polymerized, while the azetidine ring could participate in a separate cross-linking reaction, either through the nitrogen atom or via ring-opening. This could lead to the formation of robust polymer networks with tunable mechanical and chemical properties. Such materials could find applications as coatings, adhesives, or in the development of responsive hydrogels. The incorporation of a strained ring into a polymer network can also influence the material's properties. rsc.org

Table 3: Potential Polymer Architectures from this compound

| Polymerization/Modification | Resulting Polymer Type | Potential Properties |

| ROMP | Linear functional polymer | Tunable solubility, reactive side chains |

| ROMP followed by N-quaternization | Cationic polyelectrolyte | Antimicrobial, gene delivery applications |

| ROMP with a difunctional cross-linker | Cross-linked network | Enhanced mechanical strength, chemical resistance |

| Dual-cure system (ROMP and azetidine reaction) | Interpenetrating polymer network | Tunable modulus, stimuli-responsive behavior |

Future Directions in Azetidine and Cyclooctene Conjugate Chemistry

The chemistry of azetidine-cyclooctene conjugates, as exemplified by "this compound," is a nascent field with significant potential for growth. Future research in this area is likely to focus on several key aspects.

A primary focus will be the development of efficient and stereoselective synthetic routes to these hybrid scaffolds. This will be crucial for accessing a diverse range of derivatives with well-defined stereochemistry, which is particularly important for applications in asymmetric catalysis and medicinal chemistry.

The exploration of the unique reactivity of these conjugates will also be a major research thrust. This includes the investigation of novel cascade reactions that take advantage of the dual functionality of the molecule, as well as the development of new catalytic systems based on these scaffolds. The interplay between the strained azetidine ring and the cyclooctene moiety could lead to unexpected and synthetically valuable transformations.

In the realm of materials science, the focus will be on the synthesis and characterization of novel polymers and cross-linked materials derived from these monomers. acs.orgrsc.org The ability to precisely control the polymer architecture and functionality will be key to developing advanced materials with tailored properties for specific applications, such as drug delivery, tissue engineering, and advanced coatings.

Finally, the biological activity of these compounds is an unexplored frontier. The azetidine motif is a known pharmacophore, and the incorporation of a lipophilic cyclooctene group could lead to compounds with interesting pharmacological profiles. Screening of these compounds for various biological activities could open up new avenues for drug discovery.

Q & A

Basic: How can reaction conditions be optimized to favor azetidine ring formation over pyrrolidine byproducts during synthesis?

Methodological Answer:

To maximize azetidine formation, focus on:

- Substituent Effects: Electron-donating groups (e.g., 3-methoxy) at the R1 position enhance azetidine selectivity, while steric hindrance from benzylic R2 substituents improves the azetidine:pyrrolidine ratio .

- Catalytic Conditions: Use optimized iodination protocols (e.g., iodoazetidine formation) to suppress trans-substitution and stabilize the four-membered ring .

- Temperature Control: Lower temperatures may reduce ring expansion to pyrrolidine by slowing down competing pathways.

Data Insight (Table 1):

| R1 Substituent | Conversion (%) | Azetidine:Pyrrolidine Ratio |

|---|---|---|

| 3-OMe | 100 | 3:1 |

| 4-OMe | 0 | N/A |

| H (no substituent) | 85 | 5:1 |

Source: Adapted from Organic & Biomolecular Chemistry (2013) .

Basic: What analytical techniques validate the stereochemical integrity of 3-(Cyclooct-2-en-1-yloxy)azetidine?

Methodological Answer:

- NMR Spectroscopy: Monitor coupling constants (e.g., ) to confirm ring puckering and absence of trans-substitution artifacts .

- X-ray Crystallography: Resolve absolute configuration, particularly for chiral centers introduced during cyclization.

- Chiral HPLC: Separate enantiomers if asymmetric synthesis is employed, referencing retention times against known standards .

Advanced: How can computational modeling resolve contradictory reactivity data (e.g., failed cyclization with 4-methoxy substituents)?

Methodological Answer:

- DFT Calculations: Model transition states to compare activation barriers for 3- vs. 4-methoxy derivatives. For example, 4-methoxy groups may induce unfavorable steric or electronic interactions during cyclization .

- Charge Density Analysis: Use topological electron density maps (e.g., QTAIM) to identify hyperconjugative effects destabilizing the transition state .

- Kinetic Isotope Effects (KIE): Probe rate-determining steps (e.g., C–N bond formation) to distinguish electronic vs. steric bottlenecks .

Advanced: What strategies differentiate electronic vs. steric contributions to azetidine ring stability?

Methodological Answer:

- Substituent Scanning: Synthesize analogs with varying R1/R2 groups (e.g., electron-withdrawing Cl vs. bulky t-butyl) and compare reaction outcomes .

- Solvent Polarity Studies: Polar aprotic solvents (e.g., DMF) may stabilize charge-separated intermediates, favoring azetidine formation .

- Kinetic Profiling: Monitor reaction progress via in-situ IR or NMR to detect intermediates (e.g., allyl group loss in 4-methoxy cases) .

Basic: How do electron-donating substituents on the cyclooctene moiety influence azetidine stability?

Methodological Answer:

- Resonance Effects: Electron-donating groups (e.g., OMe) at the 3-position enhance azetidine stability by delocalizing ring strain via conjugation .

- Steric Shielding: Bulky substituents on the cyclooctene ring reduce susceptibility to nucleophilic attack or oxidation .

- Thermogravimetric Analysis (TGA): Quantify thermal stability under inert atmospheres to correlate substituent effects with decomposition thresholds.

Advanced: How can gas-phase basicity studies predict solution-phase reactivity of this compound?

Methodological Answer:

- FT-ICR Mass Spectrometry: Measure proton affinities to assess intrinsic basicity, revealing how cyclization attenuates basicity compared to acyclic analogs .

- Solvent-Corrected DFT: Combine gas-phase data with continuum solvation models (e.g., COSMO-RS) to predict pKa and nucleophilicity in solution .

- Comparative Analysis: Benchmark against azetidine derivatives (e.g., 3-chlorophenoxy analogs) to identify substituent-driven reactivity trends .

Advanced: What mechanistic insights explain the absence of trans-substitution in azetidine rings?

Methodological Answer:

- Ring Strain Analysis: The azetidine’s high angle strain disfavors trans-configuration due to increased torsional energy .

- Cross-Polarization NMR: Detect restricted rotation in the azetidine ring, confirming cis-dominant configurations .

- Isotopic Labeling: Use N-labeled amines to track nitrogen inversion dynamics during cyclization .

Basic: What synthetic routes are viable for introducing functional groups to the azetidine core?

Methodological Answer:

- Nucleophilic Substitution: React azetidine with electrophiles (e.g., bromophenols) under basic conditions .

- Cross-Coupling: Employ Buchwald-Hartwig amination to install aryl/heteroaryl groups at the oxygen-linked position .

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to temporarily shield the azetidine nitrogen during multi-step syntheses .

Advanced: How can enantioselective synthesis achieve chiral this compound derivatives?

Methodological Answer:

- Chiral Phosphoric Acid Catalysts: Leverage asymmetric desymmetrization to control stereochemistry at the azetidine nitrogen .

- Dynamic Kinetic Resolution: Pair racemic substrates with chiral ligands (e.g., BINOL) to favor a single enantiomer during cyclization .

- VCD Spectroscopy: Validate enantiomeric excess (ee) by correlating vibrational circular dichroism signals with absolute configuration .

Advanced: What interdisciplinary approaches resolve conflicting bioactivity data in azetidine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., halogens, methoxy) and assay against targets (e.g., kinases, phosphatases) .

- Molecular Dynamics (MD): Simulate ligand-receptor binding to identify critical interactions (e.g., hydrophobic packing with benzothienyl groups) .

- Metabolic Profiling: Use LC-MS to track degradation products that may mask or alter observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.